Beta-Aspartame

Descripción general

Descripción

Beta-Aspartame, also known as beta-Asp-Phe, is a decomposition product of the dipeptide sweetener aspartame under certain conditions such as elevated temperature, extremes of pH, and/or moisture. Aspartame itself is a widely used artificial sweetener, which is relatively stable in dry powder form but can decompose in aqueous solutions to yield methanol, alpha-Asp-Phe, beta-Asp-Phe, and APM's diketopiperazine cyclo-Asp-Phe .

Synthesis Analysis

A novel method for the synthesis of beta-substituted aspartic acid derivatives, which can be related to the structure of beta-Aspartame, has been reported. This method involves a catalytic, asymmetric synthesis where the nucleophilic catalyst plays up to four distinct roles in a one-pot procedure. These roles include catalytic dehydrohalogenation of acid chlorides to form ketenes, dehydrohalogenation of alpha-chloroamines to form imines, catalyzed [2 + 2]-cycloaddition to produce intermediate acyl beta-lactams, and nucleophilic ring opening to yield optically enriched beta-substituted aspartic acids with high enantioselectivity and diastereoselectivity .

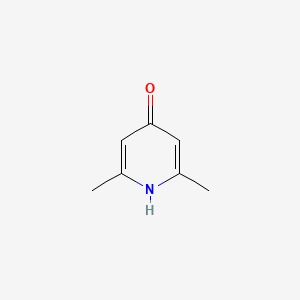

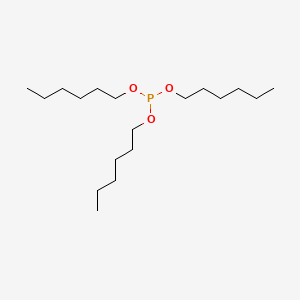

Molecular Structure Analysis

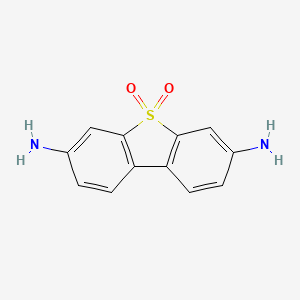

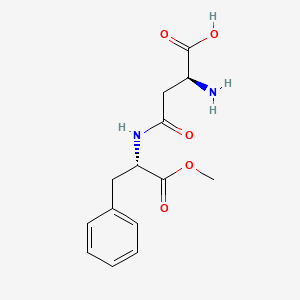

The molecular structure of beta-Aspartame is characterized by the presence of an aspartic acid linked to a phenylalanine residue. The stability and dynamics of aspartame, and by extension its beta form, have been studied in the context of inclusion complexes with beta-cyclodextrin (beta-CyD). These studies have shown that aspartame's stability is significantly enhanced when complexed with beta-CyD, which is attributed to the interaction between the phenyl ring of aspartame and the protons of beta-CyD .

Chemical Reactions Analysis

The decomposition of aspartame into beta-Aspartame and other products occurs when aspartame is exposed to conditions that are not ideal for its stability. The chemical reactions involved in this process include the hydrolysis of aspartame to yield methanol and the isomeric forms of aspartyl-phenylalanine, among which beta-Asp-Phe is one. The hydrolysis of beta-Asp-Phe is catalyzed by homogenates of Escherichia coli and rat cecal contents, but not by rat liver or intestinal mucosa homogenates .

Physical and Chemical Properties Analysis

Beta-Aspartame's physical and chemical properties are influenced by its interactions with other molecules, such as beta-CyD. The formation of inclusion complexes with beta-CyD enhances the stability of aspartame in solution and is characterized by specific interactions observable through NMR experiments. The absorption and metabolism of beta-Asp-Phe in biological systems have been studied, revealing that it undergoes slow passive diffusion compared to its alpha counterpart and is not hydrolyzed by certain biological homogenates, indicating a distinct behavior in physiological environments .

Aplicaciones Científicas De Investigación

-

Metabolic Engineering

- Summary of Application : Metabolic engineering is a promising strategy to realize green synthesis of valued chemicals derived from petroleum . Cell factories for producing L-aspartate and its derivatives (β-alanine, ectoine, 3-hydroxypropionate, D-pantothenic acid and L-homoserine) have been developed .

- Methods of Application : This involves the use of genetic engineering techniques to alter the DNA of microorganisms, plants and animals in order to optimize their biochemical processes and improve the production of specific compounds . The researchers have focused on pathway modification to increase phosphoenolpyruvate (PEP), oxaloacetate (OAA), L-glutamate and CO2 supply and optimizing fermentation conditions to improve L-aspartate biosynthesis .

- Results or Outcomes : The main goal of metabolic engineering is to design or modify metabolic pathways to produce desired products in large quantities with high efficiency .

-

Food and Beverage Industry

- Summary of Application : Aspartame is used as a low-calorie sweetener in thousands of food and drink products .

- Methods of Application : Aspartame is 200 times sweeter than sugar and is used in more than 6,000 products worldwide, including diet drinks, chewing gum, toothpaste and chewable vitamins .

- Results or Outcomes : Despite controversies over the past four decades linking it to increased cancer risk and other health issues, re-evaluations by the FDA and the European Food Safety Authority have found insufficient evidence to reduce the acceptable daily intake (ADI) .

-

Carcinogenic Research

- Summary of Application : Aspartame has been classified as a ‘possible carcinogen’ by the International Agency for Research on Cancer (IARC), based on limited evidence for liver cancer in studies on people and rodents .

- Methods of Application : The evidence for a link between aspartame and liver cancer comes from three studies that examined the consumption of artificially sweetened beverages .

- Results or Outcomes : The new classification is more of a call to the research community to try to better clarify and understand the carcinogenic hazard that may or may not be posed by aspartame consumption .

-

Neurotoxicity Studies

- Summary of Application : Concerns have been raised related to neuropsychiatric effects and neurotoxicity due to aspartame’s ability to activate glutamate receptors .

- Methods of Application : This involves studying the effects of daily high-dose intake of aspartame on mood and behavior .

- Results or Outcomes : Some studies evidenced subtle mood and behavioral changes upon daily high-dose intake below the admitted limit .

-

Oxidative Stress Studies

- Summary of Application : Aspartame has been found to induce oxidative stress in experimental systems .

- Methods of Application : This involves studying the effects of aspartame on the production of reactive oxygen species .

- Results or Outcomes : Consistent and coherent evidence has shown that aspartame induces oxidative stress in experimental systems .

-

Gut Health Research

- Summary of Application : Research has been conducted into the potential of artificial sweeteners, including aspartame, to damage gut health .

- Methods of Application : This involves studying the effects of aspartame on gut microbiota .

- Results or Outcomes : The research is still ongoing, but it suggests that aspartame may have potential to damage gut health .

Safety And Hazards

While the Food and Drug Administration (FDA) deems Aspartame to be safe, there is evidence that Aspartame influences inflammation pathways . It may disrupt the oxidant/antioxidant balance, induce oxidative stress, and damage cell membrane integrity, potentially affecting a variety of cells and tissues and causing a deregulation of cellular function, ultimately leading to systemic inflammation . It should be totally forbidden for patients with phenylketonuria, and reduced doses or complete avoidance are advisable during pregnancy .

Direcciones Futuras

Emerging evidence suggests that the impact of environmental exposures may extend well beyond the directly exposed individuals and manifest in multiple generations . This includes substances declared “safe” by regulatory agencies based on evaluation of effects in individuals directly exposed to the substances as adults or exposed prenatally. Therefore, the need for considering heritable effects via the paternal lineage as part of the regulatory evaluations of artificial sweeteners is suggested .

Propiedades

IUPAC Name |

(2S)-2-amino-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-12(17)8-10(15)13(18)19/h2-6,10-11H,7-8,15H2,1H3,(H,16,17)(H,18,19)/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHIPKDJQYIJJF-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177386 | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Beta-Aspartame | |

CAS RN |

22839-61-8 | |

| Record name | β-Aspartame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22839-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspartame, beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022839618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspartame, beta- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl N-L-β-aspartyl-3-phenyl-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPARTAME, BETA- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5VTH6LD3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxooctadecyl)amino]-, inner salt](/img/structure/B1329544.png)